molecular formula C13H11NO2 B1296141 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 5447-47-2

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1296141
CAS No.: 5447-47-2
M. Wt: 213.23 g/mol
InChI Key: YHLOYZLGFGTCEB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 5447-47-2) is a versatile organic compound with a fused quinoline structure that serves as a critical synthetic intermediate and scaffold in medicinal chemistry. Its primary research value lies in the development of novel therapeutics for virology and neurodegenerative diseases. In virology, this chemical scaffold has been strategically optimized to create small-molecule inhibitors that target the non-catalytic RVxF-accommodating site of Protein Phosphatase-1 (PP1) . By disrupting the PP1-HIV-1 Tat protein interaction, these inhibitors, such as the advanced analogue HU-1a, effectively suppress HIV-1 transcription activation, presenting a promising therapeutic strategy that addresses the limitations of combination antiretroviral therapy (cART) . Concurrently, in neuroscience research, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors . These tacrine analogues exhibit remarkable inhibitory activity, with one leading compound (6h) demonstrating an IC50 value of 3.65 nM, and show high selectivity for AChE over butyrylcholinesterase (BChE), making them valuable candidates for the study of Alzheimer's disease pathology . The compound's mechanism of action is therefore application-specific, ranging from disrupting host-viral protein interactions to inhibiting key enzymes in the nervous system. Researchers utilize this high-purity compound as a foundational building block for synthesizing novel bioactive molecules and for probing complex biochemical pathways. WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLOYZLGFGTCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202873
Record name 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5447-47-2
Record name 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
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Record name 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
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Record name 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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Record name 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
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Preparation Methods

Pfitzinger Reaction

One of the primary methods for synthesizing 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves the Pfitzinger reaction. This method utilizes isatin and cyclopentanone as starting materials.

Condensation with Benzaldehydes

Another approach involves the condensation of the synthesized cyclopenta[b]quinoline derivative with substituted benzaldehydes, leading to various carboxylic acid derivatives.

  • Procedure :

    • The cyclopenta[b]quinoline derivative reacts with substituted benzaldehydes under acidic conditions to yield carboxylic acids.
  • Yield and Purity : Yields can vary based on substituents on the benzaldehyde, typically ranging from 54% to 66%.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of the synthesis methods discussed:

Method Starting Materials Key Reagents Yield (%) Reaction Conditions
Pfitzinger Reaction Isatin, Cyclopentanone KOH, HCl, CuSO₄·5H₂O ~40 Room temperature, pH 3-4
Condensation with Benzaldehydes Cyclopenta[b]quinoline derivative Substituted benzaldehydes 54-66 Acidic conditions

Research Findings

Recent studies have highlighted the versatility of the synthetic routes for producing various derivatives of this compound. Modifications in the reaction conditions and substituents lead to a range of biological activities, enhancing its potential as a therapeutic agent.

Structural Variations

The ability to modify substituents on both the indole and quinoline rings allows for a diverse library of compounds to be synthesized. For instance:

  • Substituted amines can be coupled with the cyclopenta[b]quinoline framework to produce analogs with varying pharmacological properties.

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition:

  • Acetylcholinesterase Inhibition: Compounds related to 2,3-dihydro-1H-cyclopenta[b]quinoline have been extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. In particular, certain derivatives have shown comparable or superior inhibition potency compared to tacrine, a known AChE inhibitor used in Alzheimer's disease treatment. For example, one derivative exhibited an IC50 value of 3.65 nM against AChE .
  • Fructose-1,6-bisphosphatase Inhibition: This compound also serves as an inhibitor of fructose-1,6-bisphosphatase (F16BPase), which is relevant in gluconeogenesis and diabetes management.

2. Antioxidant Properties:

  • The compound demonstrates significant antioxidant activity, capable of scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including neurodegenerative disorders.

Therapeutic Potential

1. Neuroprotective Effects:

  • Due to its ability to inhibit cholinesterases, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline are being explored for their potential in treating Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling .

2. Development of Radiopharmaceuticals:

  • The compound's derivatives have been investigated as potential radiopharmaceuticals for diagnostic imaging in Alzheimer's disease. Studies involving radiolabeling with technetium-99m have shown promise in biodistribution studies, indicating their potential utility as diagnostic markers .

Case Studies

StudyFocusFindings
Study on Tacrine Analogues Inhibition of AChENew analogues demonstrated high selectivity and potency against AChE compared to butyrylcholinesterase (BChE) with some compounds showing IC50 values in the nanomolar range .
Antioxidant Activity Assessment Free Radical ScavengingCompounds exhibited significant antioxidant properties in vitro, highlighting their protective effects against oxidative stress.
Fructose-1,6-bisphosphatase Inhibition Study Metabolic RegulationDerivatives showed effective inhibition of F16BPase, suggesting potential applications in metabolic disorders like diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid with structurally or functionally related compounds, highlighting key differences in synthesis, properties, and applications:

Compound Name Structure Molecular Weight Key Properties Applications Key Research Findings
This compound (Target Compound) Cyclopenta-fused quinoline with -COOH at C9 213.23 Low solubility, high thermal stability, π-conjugated system Alzheimer’s drug precursors, corrosion inhibitors Pfitzinger synthesis yields ~41%; electrochemical activity linked to corrosion inhibition .
7,7′-(Ethane-1,2-diyl)bis(this compound) (4a) Dimer of target compound linked by ethane-diyl bridge 452.51 Extremely low solubility, m.p. >240°C Optoelectronic materials, corrosion inhibitors Enhanced π-conjugation improves charge transport; lower solubility limits practical use .
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid Chlorine substituent at C7 of cyclopenta[b]quinoline 247.7 Improved lipophilicity vs. parent compound Acetylcholinesterase inhibitors for Alzheimer’s Chlorine enhances binding to enzyme active sites; IC₅₀ values comparable to tacrine .
3-(4-Hydroxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (ST3ND-25) Benzylidene substituent at C3 with phenolic -OH 333.35 Moderate solubility in DMSO, improved hydrogen bonding STAT3-dependent cancer cell growth inhibition Phenolic -OH forms H-bonds with Glu111/Arg114 in STAT3; IC₅₀ = 0.8 µM in DU145 cells .
Pyrano[3,2-f]quinoline-9-carboxylic acid (8) Pyrano ring fused at positions 7–8 of quinoline 307.29 Moderate solubility, fluorescence in UV range Antibacterial agents (MIC = 16–64 µg/mL vs. E. coli/S. aureus) Antibacterial activity linked to planar structure disrupting bacterial membranes .
Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid (3) Diazepino ring fused to quinoline 318.34 Water-soluble due to zwitterionic nature Antimicrobial agents Synthesis via β-alanine coupling; moderate activity against Gram-positive pathogens .

Key Insights from Comparative Analysis:

Structural Modifications and Solubility: The ethane-diyl dimer (4a) exhibits significantly lower solubility than the monomer due to increased molecular rigidity and intermolecular stacking . Chlorination (7-chloro derivative) enhances lipophilicity, improving blood-brain barrier penetration for Alzheimer’s therapeutics .

Biological Activity: Phenolic substituents (e.g., ST3ND-25) enhance binding to protein targets like STAT3 via hydrogen bonding, crucial for anticancer activity . Pyrano-fused derivatives (e.g., compound 8) show moderate antibacterial effects, likely due to membrane disruption .

Synthetic Challenges: Bis-acid derivatives (e.g., 4a) require harsh Pfitzinger conditions (KOH/ethanol, 12 h reflux), yielding ~41% due to steric hindrance . Diazepino-quinoline synthesis involves mild aqueous conditions but lower yields (30–50%) due to side reactions .

Thermal Stability: All cyclopenta[b]quinoline derivatives decompose above 240°C, limiting processing methods .

Biological Activity

2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that combines a cyclopentane moiety with a quinoline framework. This structural complexity contributes to its reactivity and biological activity.

  • Molecular Formula : C13H11N
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 53970-67-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation, particularly through its interaction with the STAT3 signaling pathway, which is critical in cancer progression .
  • Neuroprotective Effects : Studies suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties : Preliminary investigations indicate that the compound possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of STAT3 : By directly binding to the STAT3 protein, the compound can modulate cellular processes such as apoptosis and immune response .
  • Acetylcholinesterase Inhibition : The compound's structure allows it to effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function .
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is thought to contribute to their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor cell proliferation
NeuroprotectiveActs as an acetylcholinesterase inhibitor
AntimicrobialExhibits activity against bacterial strains

Table 2: Comparative Activity with Related Compounds

CompoundMechanism of ActionActivity Level
This compoundSTAT3 inhibitionModerate
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidAcetylcholinesterase inhibitionHigh
7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acidDNA intercalationModerate

Case Studies

  • Anticancer Research :
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound's IC50 value was determined to be approximately 25 µM, indicating potent anticancer properties .
  • Neuroprotective Effects :
    In a model of Alzheimer's disease, the compound was shown to improve cognitive function in mice by enhancing cholinergic transmission through acetylcholinesterase inhibition. Behavioral tests indicated a marked improvement in memory retention compared to control groups .

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid?

The compound is synthesized via cyclization of anthranilic acid with cyclopentanone in phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent coupling with alkyldiamines (e.g., ethylenediamine) in phenol with sodium iodide yields derivatives with varying chain lengths . Key parameters include molar ratios (e.g., 1:1 anthranilic acid to cyclopentanone) and reaction times (12–24 hours). Purity is ensured via recrystallization in ethanol or methanol.

Q. How is structural characterization performed for cyclopentaquinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles, as demonstrated for analogous cyclopentaquinoline structures (e.g., 2-(2,4-dichlorophenyl)-9-phenyl derivatives) . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., cyclopentane ring protons at δ 2.1–2.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weights (e.g., m/z 317.3380 for C₂₀H₁₅NO₃) .

Q. What safety protocols are recommended for handling this compound in vitro?

The compound is classified as acutely toxic and a skin/eye irritant. Researchers should:

  • Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Store at 2–8°C in inert atmospheres (e.g., argon) to prevent degradation .
  • Assess cytotoxicity via MTT assays before biological studies, as acute toxicity data are often unreported .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for cyclopentaquinoline analogs?

Discrepancies in activity (e.g., antibacterial vs. cytotoxic effects) may arise from structural modifications (e.g., fluorine substitutions) or assay conditions. Strategies include:

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., 3-ethyltriazolopyridine-8-carboxylic acid derivatives) to isolate functional groups responsible for activity .
  • Computational modeling : Use molecular docking to predict binding affinities to targets like DNA gyrase or topoisomerase IV, as seen in quinolonecarboxylic acid research .

Q. What advanced methods optimize the cyclization step in synthesis?

Yield improvements (e.g., from 64% to 86% in bis-cyclopentaquinolines) involve:

  • Catalyst screening : Polyphosphoric acid (PPA) enhances lactamization in thiazepinoquinoline syntheses .
  • Solvent systems : Ethanol-KOH mixtures under reflux improve cyclization efficiency for dicarboxylic acid derivatives .
  • Reaction monitoring : HPLC or TLC tracks intermediate formation (e.g., 8-nitro-1,4-dihydroquinoline precursors) .

Q. How do stereochemical variations impact pharmacological profiles?

Stereochemistry (e.g., 3aR,7S configurations in trioxadiazacyclononadecinoquinoxaline analogs) influences target selectivity. Methods to assess this include:

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3 .
  • In vivo pharmacokinetics : Compare bioavailability and tissue distribution of diastereomers in rodent models .

Q. What strategies address low solubility in biological assays?

Derivatization with hydrophilic groups (e.g., carboxylates or piperazinyl moieties) enhances aqueous solubility. Examples include:

  • Salt formation : Hydrochloride salts of acridine-cyclopentaquinoline hybrids improve stability in PBS buffers .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl esters) increases membrane permeability .

Q. How can computational tools guide the design of novel analogs?

  • QSAR models : Predict logP and pKa values to balance lipophilicity and ionization .
  • ADMET prediction : Software like SwissADME evaluates absorption and toxicity risks early in development .

Methodological Notes

  • Contradictions in evidence : For example, POCl₃-based cyclization vs. KOH-ethanol methods —resolved by comparing reaction scalability and byproduct profiles.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
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2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

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